molecular formula C11H12OS B028485 2-(Methylthio)methyl-3-phenyl-2-propenal CAS No. 100857-79-2

2-(Methylthio)methyl-3-phenyl-2-propenal

Cat. No. B028485
M. Wt: 192.28 g/mol
InChI Key: QJDHQEQDIWDMOT-UHFFFAOYSA-N
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Description

“2-(Methylthio)methyl-3-phenyl-2-propenal” is a chemical compound with the molecular formula C11H12OS . It is also known by other names such as “(2E)-2-(methylthiomethyl)-3-phenyl-2-propenal” and "2-(METHYLTHIOMETHYL)-3-PHENYL-2-PROPENAL, (2E)-" .


Molecular Structure Analysis

The molecular structure of “2-(Methylthio)methyl-3-phenyl-2-propenal” can be represented as a 2D Mol file or a computed 3D SD file . The exact mass of the molecule is 192.060883 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 192.277 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 349.4±37.0 °C at 760 mmHg . The flash point is 188.8±12.2 °C . The exact mass is 192.060883 . The LogP value is 3.39 , and the vapour pressure is 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

  • Organic Synthesis : One study describes the use of 3-phenylthio-2-(trimethylsilymethyl)propene as a reagent for preparing methylenecyclohexanes via a [3+3] annulation, a process important for allylation reactions (Ward & Kaller, 1991). Another research highlights the value of 2-phenylthio-3-bromopropene as a synthon in organic chemistry, useful for annulating agents (Chen, Zhao, Lu, & Cohen, 2006).

  • Pharmacology and Medicinal Chemistry : Several studies focus on the synthesis of benzodiazepines with potential pharmacological properties using derivatives of 2-(Methylthio)methyl-3-phenyl-2-propenal. One study synthesized twelve new 2-methylthio-3H-4-(p-substituted phenyl)-7-[(o-, and p-substituted)-phenylthio]-1,5-benzodiazepines (Cortés, López, & Pichardo, 1997), while another synthesized similar compounds with different substitutions, highlighting their potential pharmacological activities (Cortés, Romero, & García Mellado, 2002).

  • Structural Transformations and Analysis : A study conducted a quantum-chemical examination of 3-methylthio-3-phenyl-2-propenethial, exploring its potential to form various structures, which could have implications in synthetic chemistry (Shagun, Timokhina, & Panova, 1997).

  • Analytical Applications : A miniaturized cylindrical ion trap mass spectrometer with a membrane inlet was demonstrated to detect 3-phenyl-2-propenal effectively in human breath, showcasing its application in analytical chemistry and possibly in medical diagnostics (Riter, Laughlin, Nikolaev, & Cooks, 2002).

  • Fungicidal Activity : Research on the stereoisomers of 2,6-dimethyl-4-[2-methyl-3-[3-(cyclopropylmethoxy)phenyl]propyl]-morpholine demonstrated promising fungicidal activity against various fungi, indicative of its potential use in agriculture (Bianchi et al., 1992).

  • Electrochemical Studies : The chemical and electrochemical reduction of 4-phenyl 1.2-dithiole 3-thione was explored, leading to products like the E-configuration methyl 3-methylthio 2-phenyl 2-propenedithioate, which could have implications in various chemical reactions (Mansour, Jean-louis, André, & Mokhtar, 1990).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

(E)-3-[2-(methylsulfanylmethyl)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c1-13-9-11-6-3-2-5-10(11)7-4-8-12/h2-8H,9H2,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGXQXZDUBTYTO-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=CC=C1C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC1=CC=CC=C1/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)methyl-3-phenyl-2-propenal

CAS RN

100857-79-2
Record name Cinnamaldehyde, 2-(methylthio)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100857792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FAO Joint, WHO Expert Committee on Food Additives… - 2000 - apps.who.int
EVALUATION OF CERTAIN Page 1 This report contins the collecie vies of an infernfonolgop of experis and does of necessily represent he decisios mm L mm LLLL m LL LLL LLLLLL …
Number of citations: 42 apps.who.int

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